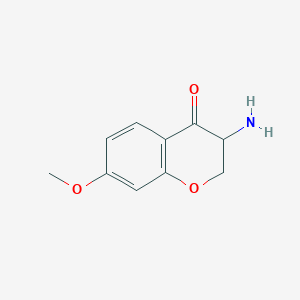

3-Amino-7-methoxychroman-4-one

Description

3-Amino-7-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The structure of 3-Amino-7-methoxychroman-4-one consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 7-position.

Propriétés

Formule moléculaire |

C10H11NO3 |

|---|---|

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

3-amino-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8H,5,11H2,1H3 |

Clé InChI |

DXYGNPFLHYNGEW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C(=O)C(CO2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with an appropriate amine, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-Amino-7-methoxychroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-7-methoxychroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

Substitution: The amino and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromanones depending on the reagents used.

Applications De Recherche Scientifique

3-Amino-7-methoxychroman-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Chroman-4-one: Lacks the amino and methoxy groups but shares the core structure.

7-Methoxychroman-4-one: Similar but without the amino group.

3-Amino-4H-chromen-4-one: Similar but without the methoxy group.

Uniqueness: 3-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

3-Amino-7-methoxychroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Amino-7-methoxychroman-4-one features a chroman-4-one framework with an amino group at the 3-position and a methoxy group at the 7-position. Its molecular formula is C_11H_13NO_3, with a molecular weight of 193.20 g/mol. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 3-Amino-7-methoxychroman-4-one exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic processes essential for bacterial survival.

Anticancer Activity

The anticancer potential of 3-Amino-7-methoxychroman-4-one has been documented in several studies. It acts on multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, in an MTT assay, the compound exhibited IC50 values indicating strong inhibition against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines .

The biological activity of 3-Amino-7-methoxychroman-4-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Oxidative Stress Modulation : It has been shown to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress-related damage in cells.

- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis through upregulation of p21 and downregulation of cyclin B1 .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 3-Amino-7-methoxychroman-4-one, it can be compared with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Chroman-4-one | Lacks amino and methoxy groups | Limited biological activity |

| 7-Methoxychroman-4-one | Similar but lacks the amino group | Moderate anticancer properties |

| 3-Amino-4H-chromen-4-one | Similar but lacks the methoxy group | Anticancer activity |

Uniqueness : The combination of both amino and methoxy groups in 3-Amino-7-methoxychroman-4-one enhances its biological activity compared to its analogs.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 3-Amino-7-methoxychroman-4-one against various cancer cell lines using MTT assays. The results indicated significant inhibition rates:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.5 ± 2.0 |

| HeLa | 22.1 ± 3.5 |

| BT549 | 20.1 ± 2.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Study 2: Mechanism Exploration

Another study focused on elucidating the mechanism behind the anticancer effects of this compound. It was found to induce apoptosis via mitochondrial pathways, characterized by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.